1-Cyclohexyl-3-methylimidazol-2-one can be synthesized through various methods, typically involving the reaction of imidazole derivatives with cyclohexyl isocyanate or related compounds. It falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties.
The synthesis of 1-cyclohexyl-3-methylimidazol-2-one can be achieved through several methods, with one common approach being the reaction of cyclohexyl isocyanate with 3-methylimidazole.
This method yields 1-cyclohexyl-3-methylimidazol-2-one with high purity and yield, typically exceeding 80% under optimized conditions .
The molecular structure of 1-cyclohexyl-3-methylimidazol-2-one can be described as follows:
The compound adopts specific conformations due to steric interactions between the bulky cyclohexyl group and the imidazole ring. Crystallographic studies reveal that it often forms stable hydrogen bonds which influence its solid-state packing and stability .
1-Cyclohexyl-3-methylimidazol-2-one can participate in various chemical reactions typical of imidazole derivatives:
These reactions are significant for developing derivatives with enhanced biological activities or altered physical properties .
The mechanism of action for compounds like 1-cyclohexyl-3-methylimidazol-2-one often involves:
The precise mechanism may vary depending on the specific application or biological target but generally involves these fundamental interactions .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm the presence of functional groups and structural integrity. For instance, NMR spectra would show distinct chemical shifts corresponding to the cyclohexyl and methyl groups .
1-Cyclohexyl-3-methylimidazol-2-one has several notable applications:
1-Cyclohexyl-3-methylimidazol-2-one (Chemical Formula: C₁₀H₁₇N₃O) is a bicyclic organic compound featuring a five-membered imidazol-2-one ring fused with a cyclohexyl substituent. Its core structure consists of a planar imidazolone moiety with carbonyl (C=O) and tertiary amine groups at positions 2 and 1, respectively. The methyl group at N-3 and cyclohexyl at N-1 introduce steric bulk, influencing conformational dynamics. Key properties include:
Table 1: Structural Parameters of 1-Cyclohexyl-3-methylimidazol-2-one
Feature | Value/Description | Role |
---|---|---|
Ring conformation | Puckered (fold angle: 20–30°) | Reduces torsional strain |
C2=O bond length | 1.23–1.25 Å | Enhances electrophilicity |
Cyclohexyl orientation | Equatorial chair conformation | Minimizes steric clash |
LogP | ~1.8 (calculated) | Moderate lipophilicity |
The cyclohexyl group provides hydrophobic bulk, enhancing membrane permeability and enabling hydrophobic pocket binding in biological targets [1].
The chemistry of imidazol-2-ones emerged in the 1960s amid explorations of urea derivatives and heterocyclic scaffolds. Key milestones include:
1-Cyclohexyl-3-methylimidazol-2-one was first reported circa 1990 as part of efforts to diversify N-substituents for pharmacological screening [4]. Its design leveraged conformational lessons from cyclobutane medicinal chemistry, where puckered rings improved target complementarity over flat aromatics [1].
Imidazol-2-ones serve as privileged scaffolds due to tunable electronics, rigidity, and bioisosteric potential.
Organic Synthesis Applications:
Medicinal Chemistry Significance:
Imidazol-2-ones contribute to pharmacophore design through:
Table 2: Pharmacophoric Features of Imidazol-2-one Derivatives
Feature | Target Interaction | Example Therapeutic Area |
---|---|---|
Carbonyl oxygen | H-bond acceptor (bond length: 1.8–2.2 Å) | Anti-inflammatory agents |
N1-H/N3 | H-bond donor/acceptor | Anticancer scaffolds |
Cyclohexyl group | Hydrophobic pocket filling | Neurodegenerative disease inhibitors |
Methyl group | Metabolic shielding | Enzyme inhibitors |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: